molecular formula C16H17BrN2O2 B5918073 (4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE

(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE

Cat. No.: B5918073
M. Wt: 349.22 g/mol
InChI Key: CODLSMTWPUTXME-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE is a chemical compound that features a piperazine ring substituted with a benzyl group and a methanone group attached to a brominated furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Bromination of Furan: The furan ring is brominated using bromine in an inert solvent like dichloromethane.

    Coupling Reaction: The benzylated piperazine and brominated furan are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It inhibits certain enzymes, affecting biochemical pathways and cellular processes.

    Pathways Involved: The compound influences pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZYLPIPERAZINO)(5-BROMO-2-FURYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzylated piperazine ring and a brominated furan ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c17-15-7-6-14(21-15)16(20)19-10-8-18(9-11-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODLSMTWPUTXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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